molecular formula C10H14Cl3F3O2 B3056599 Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate CAS No. 72714-62-6

Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate

Cat. No.: B3056599
CAS No.: 72714-62-6
M. Wt: 329.6 g/mol
InChI Key: BNTZFXLKSXUEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate” is a chemical compound with the molecular formula C10H14Cl3F3O2 . It has a molecular weight of 329.57 .


Physical and Chemical Properties Analysis

“this compound” has a boiling point of 257.4-257.45℃ at 101.325kPa . Its density is predicted to be 1.328±0.06 g/cm3 .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate is used in various chemical reactions. For example, it reacts with dimethyl acetylenedicarboxylate in benzene to produce isomers of methyl 4-isopropenyl-3-methoxycarbonyl-5-methylhexa-2,4-dienoate, demonstrating its utility in creating complex organic compounds (Chia, Kirk, & Taylor, 1974).
  • The compound plays a role in the synthesis of 2-amino-5,7-dimethyl-2-trifluoro(trichloro)methyl-4-chromanones, which demonstrates its application in the formation of chromanones, a class of compounds with potential pharmaceutical applications (Sosnovskikh, 1998).

Development of Novel Organic Compounds

  • It has been used in the synthesis of novel esters, such as the 4-methoxybenzyl ester of monochloro pyrethrum acid. This synthesis demonstrates the versatility of this compound in creating new organic compounds with potential applications in various fields (Xiao-hui, 2011).

Synthesis of Spirochromeno and Indolizidines

  • This compound is key in the diversity-oriented synthesis of novel trihalomethyl-containing spirochromeno3,4-apyrrolizidines and spirochromeno-[3,4-a]indolizidines, which are complex organic structures with potential pharmaceutical applications (Korotaev et al., 2021).

Applications in Cycloaddition Reactions

  • It is also involved in cycloaddition reactions, such as the [3+2]-cycloaddition reaction, to create complex molecular structures like chromeno and pyrrolizidine derivatives, showcasing its importance in advanced organic synthesis techniques (Korotaev et al., 2014).

Safety and Hazards

When handling “Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Properties

IUPAC Name

methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl3F3O2/c1-8(2,5-7(17)18-3)6(11)4-9(12,13)10(14,15)16/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTZFXLKSXUEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)C(CC(C(F)(F)F)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513540
Record name Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72714-62-6
Record name Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72714-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072714626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate
Reactant of Route 3
Reactant of Route 3
Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate
Reactant of Route 4
Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate
Reactant of Route 5
Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate
Reactant of Route 6
Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.